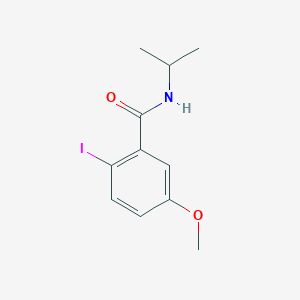

2-Iodo-N-isopropyl-5-methoxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO2/c1-7(2)13-11(14)9-6-8(15-3)4-5-10(9)12/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEZXYQXMZPPPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Characterization for Research Purposes

Synthetic Pathways to the 2-Iodobenzamide (B1293540) Core

The construction of the 2-Iodo-N-isopropyl-5-methoxybenzamide molecule is typically achieved through a multi-step process that involves forming a key intermediate, the halogenated benzoyl chloride, followed by the introduction of the N-isopropyl amide group.

A common and effective method for creating the acyl chloride functionality is the reaction of the corresponding carboxylic acid with a chlorinating agent. In a typical laboratory procedure, the precursor, 2-iodo-5-methoxybenzoic acid, is heated with thionyl chloride (SOCl₂). beilstein-journals.org This reaction efficiently converts the carboxylic acid into the more reactive 2-iodo-5-methoxybenzoyl chloride.

The process often involves heating the mixture at reflux for a period to ensure complete conversion. beilstein-journals.org Following the reaction, the excess thionyl chloride, which is volatile, is removed under reduced pressure. To ensure all traces are eliminated, an azeotropic distillation with a solvent like benzene (B151609) may be employed. beilstein-journals.org The resulting crude benzoyl chloride is a key intermediate, ready for the subsequent amidation step without extensive purification.

The final step in forming the benzamide (B126) core is the reaction of the 2-iodo-5-methoxybenzoyl chloride intermediate with isopropylamine (B41738). This is a nucleophilic acyl substitution reaction where the nitrogen atom of the isopropylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

To facilitate this reaction, the acyl chloride is dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂). The reaction is typically conducted at a low temperature (e.g., 0 °C) to control its exothermicity. Isopropylamine is added, along with a tertiary amine base like triethylamine (B128534). The triethylamine acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the isopropylamine and rendering it non-nucleophilic. beilstein-journals.org The reaction mixture is then allowed to warm to room temperature and stirred for several hours to proceed to completion. beilstein-journals.org

Regioselective Introduction of Methoxy (B1213986) and Iodo Substituents on the Aromatic Ring

Achieving the specific 2-iodo-5-methoxy substitution pattern on the aromatic ring requires a carefully planned synthetic sequence starting from a readily available precursor. A documented pathway begins with 2-amino-5-hydroxybenzoic acid. beilstein-journals.org

The synthesis proceeds as follows:

Diazotization and Iodination : The amino group of 2-amino-5-hydroxybenzoic acid is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid at 0 °C. This is a classic diazotization reaction. The resulting diazonium salt is then treated with a solution of potassium iodide (KI). This leads to a Sandmeyer-type reaction where the diazonium group is replaced by an iodine atom, yielding 5-hydroxy-2-iodobenzoic acid. beilstein-journals.org

O-Methylation : The hydroxyl group of 5-hydroxy-2-iodobenzoic acid is then converted to a methoxy group. This is achieved through a Williamson ether synthesis, where the phenol (B47542) is deprotonated by a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting phenoxide ion then acts as a nucleophile, attacking an electrophilic methyl source, typically iodomethane (B122720) (CH₃I), to form the desired 2-iodo-5-methoxybenzoic acid. beilstein-journals.org

This sequence ensures the correct placement of the iodo and methoxy groups on the benzene ring before the final conversion to the N-isopropylbenzamide.

Advanced Purification Techniques in Chemical Synthesis Research

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and reagents. This is crucial for obtaining accurate analytical data and for ensuring the compound's efficacy in subsequent research applications, such as catalysis. nih.gov

Standard purification protocols for 2-Iodo-N-isopropyl-5-methoxybenzamide include:

Aqueous Workup : The reaction mixture is first diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with an acidic solution (e.g., 10% HCl) to remove excess amines, a basic solution (e.g., saturated aqueous NaHCO₃) to remove acidic byproducts, water, and finally brine to remove residual water. The organic layer is then dried over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄). beilstein-journals.org

Recrystallization : This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture (e.g., hexane/chloroform) and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. This process yields the product as colorless needles. beilstein-journals.org

Column Chromatography : For more challenging separations, silica (B1680970) gel column chromatography is employed. The crude mixture is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. The different components of the mixture travel down the column at different rates, allowing for their separation and collection as pure fractions. beilstein-journals.org

Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

The definitive confirmation of the structure and purity of the synthesized 2-Iodo-N-isopropyl-5-methoxybenzamide is accomplished through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts (δ), multiplicities, and coupling constants (J) in the ¹H NMR spectrum confirm the arrangement of protons on the aromatic ring and the isopropyl group. The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule. beilstein-journals.org

Table 1: ¹H NMR Spectroscopic Data for 2-Iodo-N-isopropyl-5-methoxybenzamide

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 7.21 | d | 8.7 | Aromatic CH |

| 6.82 | dd | 7.8, 0.9 | Aromatic CH |

| 5.54 | br d | 6.4 | NH |

| 4.36–4.24 | m | CH (isopropyl) | |

| 3.90 | s | OCH₃ | |

| 1.28 | d | 6.4 | CH₃ (isopropyl) |

Source: Data reported in CDCl₃ beilstein-journals.org

Table 2: ¹³C NMR Spectroscopic Data for 2-Iodo-N-isopropyl-5-methoxybenzamide

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 168.7 | C=O (amide) |

| 158.2 | C-OCH₃ |

| 144.8 | C-I |

| 129.7 | Aromatic CH |

| 120.3 | Aromatic CH |

| 111.4 | Aromatic CH |

| 85.2 | Aromatic C-C=O |

| 56.7 | OCH₃ |

| 42.1 | CH (isopropyl) |

| 22.6 | CH₃ (isopropyl) |

Source: Data reported in CDCl₃ beilstein-journals.org

Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the compound's elemental formula, providing strong evidence for its identity. For 2-Iodo-N-isopropyl-5-methoxybenzamide, the calculated m/z for the molecular ion [M]⁺ (C₁₁H₁₄INO₂) is 319.0070, which closely matches the experimentally found value of 319.0069. beilstein-journals.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups in the molecule. Characteristic absorption bands would be expected for the N-H bond of the secondary amide, the C=O (amide I band) stretching, and C-O stretching of the methoxy group.

Melting Point Determination : A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. The reported melting point for 2-Iodo-N-isopropyl-5-methoxybenzamide is 175–176 °C. beilstein-journals.org

Mechanistic and Applied Catalysis of 2 Iodo N Isopropyl 5 Methoxybenzamide

Fundamentals of Hypervalent Iodine Chemistry in Oxidation Reactions

Hypervalent iodine compounds have emerged as significant reagents in organic synthesis, offering a less toxic and easy-to-handle alternative to traditional heavy metal-based oxidants like chromium(VI), lead(IV), and mercury(II). nih.gov These nonmetallic oxidants are known for facilitating reactions under mild conditions. nih.gov The term "hypervalent" refers to molecules with elements from groups 15-18 that possess more than an octet of electrons in their valence shell. princeton.edu For iodine, this means it can exist in higher oxidation states, such as +3 (trivalent) and +5 (pentavalent). nih.govprinceton.edu

The reactivity of hypervalent iodine compounds is rooted in the electrophilic nature of the iodine atom, making it susceptible to nucleophilic attack, and the excellent leaving group ability of the phenyliodonio group. princeton.edu The key to their oxidizing power is the favorable reduction of the hypervalent iodine to its normal valency. princeton.edu Pentavalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane (DMP), are well-established, environmentally benign oxidants. nih.govbeilstein-journals.org However, their use in stoichiometric amounts generates equimolar organoiodine waste. nih.govbeilstein-journals.org

To address this from a green chemistry perspective, the catalytic use of pentavalent iodine species has been developed. nih.govbeilstein-journals.org This approach involves the in situ generation of the active pentavalent iodine species from an iodoarene catalyst in the presence of a co-oxidant. nih.govbeilstein-journals.orgresearchgate.net Oxone® (2KHSO₅·KHSO₄·K₂SO₄) is a commonly used, safe, and inexpensive co-oxidant for this purpose. nih.govresearchgate.netnih.gov Catalysts like 2-iodobenzoic acid and its derivatives have been successfully employed for the oxidation of alcohols. nih.govbeilstein-journals.org

2-Iodo-N-isopropyl-5-methoxybenzamide as a Highly Reactive Organocatalyst for Alcohol Oxidation

2-Iodo-N-isopropyl-5-methoxybenzamide has been identified as a highly efficient and environmentally friendly catalyst for the oxidation of alcohols. nih.govnih.govnsf.gov Its catalytic activity has been evaluated in the presence of Oxone® as a co-oxidant at room temperature. nih.govnih.gov A study comparing various substituted N-isopropyliodobenzamides found that the reactivity is significantly influenced by the substituent on the benzene (B151609) ring. nih.govnih.gov The reactivity increased in the order: 5-NO₂ < 5-CO₂Me, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe. nih.govresearchgate.netnih.gov The 5-methoxy derivative proved to be the most reactive catalyst. nih.govnih.govnsf.gov

The high reactivity of 2-Iodo-N-isopropyl-5-methoxybenzamide at room temperature is attributed to the rapid generation of the pentavalent iodine species from the trivalent species during the reaction. nih.govnih.govresearchgate.net This efficient catalytic system allows for the smooth oxidation of both benzylic and aliphatic alcohols, providing the corresponding carbonyl compounds in good to excellent yields. nih.govnih.gov

The catalytic system employing 2-Iodo-N-isopropyl-5-methoxybenzamide is effective in the direct oxidation of primary alcohols to their corresponding carboxylic acids. nih.govbeilstein-journals.org This transformation is significant as it avoids the over-oxidation or side reactions often encountered with other methods. researchgate.netnsf.gov The reaction proceeds smoothly at room temperature, providing moderate to excellent yields of the carboxylic acid products. nih.gov

The table below summarizes the oxidation of various primary alcohols to carboxylic acids using a catalytic amount of 2-Iodo-N-isopropyl-5-methoxybenzamide. The reactions were performed on a 0.5 mmol scale with 0.3 equivalents of the catalyst, 2.5 equivalents of Oxone®, and 1 equivalent of Bu₄NHSO₄ in a mixture of MeNO₂ and water. nih.gov

| Entry | Primary Alcohol | Carboxylic Acid Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Nitrobenzyl alcohol | 4-Nitrobenzoic acid | 14 | 98 |

| 2 | 4-Methoxybenzyl alcohol | 4-Methoxybenzoic acid | 15 | 98 |

| 3 | 1-Octanol | Octanoic acid | 24 | 85 |

| 4 | Cinnamyl alcohol | Cinnamic acid | 15 | 75 |

| 5 | Geraniol | Geranic acid | 24 | 65 |

Similarly, 2-Iodo-N-isopropyl-5-methoxybenzamide effectively catalyzes the oxidation of secondary alcohols to ketones. nih.govbeilstein-journals.org The reactions are generally faster for benzylic secondary alcohols compared to their aliphatic counterparts. nih.gov Good to excellent yields of the corresponding ketones are achieved under mild, room temperature conditions. nih.gov

The following table presents the results for the oxidation of various secondary alcohols to ketones using the same catalytic system as for primary alcohols. nih.gov

| Entry | Secondary Alcohol | Ketone Product | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzhydrol | Benzophenone | 6 | 97 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 9 | 95 |

| 3 | 1-Phenylethanol | Acetophenone | 7 | 86 |

| 4 | Diphenylmethanol | Benzophenone | 11 | 62 |

| 5 | 1-Indanol | 1-Indanone | 10 | 98 |

| 6 | 2-Octanol | 2-Octanone | 24 | 78 |

The catalytic system based on 2-Iodo-N-isopropyl-5-methoxybenzamide demonstrates a broad substrate scope, effectively oxidizing a variety of benzylic and aliphatic alcohols. nih.govnih.gov The reaction conditions are mild, allowing for good functional group compatibility. researchgate.net

Benzylic alcohols, both primary and secondary, are readily oxidized to their corresponding carboxylic acids and ketones in high yields and relatively short reaction times. nih.gov Aliphatic alcohols also undergo oxidation, although in some cases, longer reaction times are required. nih.gov The catalyst has been successfully applied to the oxidation of primary aliphatic alcohols to carboxylic acids and secondary aliphatic alcohols to ketones. nih.gov The catalyst system is stable under the oxidation conditions, and the catalyst can be recovered in good yields after a reductive work-up. beilstein-journals.org

Elucidation of the Catalytic Reaction Mechanism

The proposed mechanism for the oxidation catalyzed by 2-iodobenzamides involves a catalytic cycle with the interconversion of iodine species. nih.govbeilstein-journals.org The monovalent iodobenzamide catalyst is first oxidized by tetra-n-butylammonium peroxymonosulfate (B1194676) (Bu₄NHSO₅), which is derived from Bu₄NHSO₄ and Oxone®, to a pentavalent iodine species at room temperature. nih.govbeilstein-journals.org

This highly reactive pentavalent iodine species then oxidizes the alcohol to a ketone or an aldehyde, and in the process is reduced to a trivalent iodine species. nih.govbeilstein-journals.org If an aldehyde is formed from a primary alcohol, it is further oxidized to a carboxylic acid with the assistance of the iodine species. nih.govbeilstein-journals.orgnii.ac.jp The resulting trivalent iodine species is then re-oxidized by the co-oxidant back to the active pentavalent species, thus completing the catalytic cycle. nih.govbeilstein-journals.orgnii.ac.jp

The high reactivity of the 5-methoxy derivative is attributed to the rapid oxidation of the trivalent iodine compound to the pentavalent compound. nih.gov This rapid regeneration of the active oxidizing species allows the reaction to proceed efficiently at room temperature. nih.gov Studies have shown that the formation of the pentavalent species from the 5-methoxy-substituted catalyst is significantly faster than that from the unsubstituted 2-iodobenzoic acid. nih.gov

Proposed Catalytic Cycles for Alcohol Oxidation

The catalytic activity of 2-Iodo-N-isopropyl-5-methoxybenzamide in alcohol oxidation is understood through a proposed catalytic cycle involving hypervalent iodine intermediates. The cycle is initiated by the oxidation of the catalyst, an iodobenzamide (designated as species A), by an active oxidant. nih.govbeilstein-journals.org This oxidant, tetra-n-butylammonium peroxymonosulfate, is generated in situ from Oxone® and tetrabutylammonium (B224687) hydrogen sulfate (B86663). nih.govbeilstein-journals.org This first step elevates the iodine from a monovalent state to a pentavalent iodine species (species C). nih.govbeilstein-journals.org

Role of Terminal Oxidants (e.g., Oxone®) and Co-catalysts/Additives (e.g., Tetrabutylammonium Hydrogen Sulfate)

In the catalytic system centered around 2-Iodo-N-isopropyl-5-methoxybenzamide, the terminal oxidant and additives play a crucial role in regenerating the active catalyst. The primary, or terminal, oxidant used in these reactions is typically Oxone®, a stable and inexpensive triple salt (2KHSO₅·KHSO₄·K₂SO₄). nih.govnii.ac.jp Hypervalent iodine reagents can be used catalytically in the presence of such stoichiometric oxidants, which facilitates the in situ generation of the active catalytic species. rsc.orgcardiff.ac.uk

Kinetic and Computational Studies on Catalytic Pathways

Kinetic studies have provided significant insight into the high reactivity of 2-Iodo-N-isopropyl-5-methoxybenzamide, particularly in comparison to related iodoarene catalysts. Monitoring the reaction profile of the 5-methoxy derivative with Oxone® revealed that the pentavalent iodine species is generated rapidly during the reaction. nih.gov A comparative study showed that the oxidation of the trivalent intermediate of the 5-methoxy catalyst to its pentavalent form is significantly faster than the corresponding step for the parent 2-iodobenzoic acid. nih.gov These results suggest that the formation of the pentavalent iodine species from the trivalent intermediate may be the rate-determining step in this catalytic cycle. nih.gov The high reactivity of the 5-methoxy derivative at room temperature is therefore a direct result of the rapid generation of this active pentavalent species. nih.govnih.gov

While specific computational studies focusing exclusively on 2-Iodo-N-isopropyl-5-methoxybenzamide are not extensively detailed, the broader field relies on computational analysis to understand the mechanisms of hypervalent iodine-promoted reactions. ingentaconnect.comacs.org Density Functional Theory (DFT) calculations are often employed to explore reaction mechanisms, the nature of intermediates, and the origin of catalytic activity in related systems, such as halogen bond-mediated organocatalysis and fluorination reactions. acs.orgmdpi.commanchester.ac.uk Such studies on analogous systems indicate that electronic properties, including the effects of electron-donating or electron-withdrawing groups, play a pivotal role in catalytic efficacy by influencing binding strengths and activation energies. manchester.ac.uknih.gov

Comparative Analysis of Catalytic Performance with Related Iodoarene Catalysts

Comparison with Non-substituted 2-Iodobenzamides and Other Hypervalent Iodine Systems

The catalytic performance of 2-Iodo-N-isopropyl-5-methoxybenzamide has been shown to be superior to its non-substituted counterpart. In the oxidation of benzhydrol, the reaction catalyzed by the 5-methoxy derivative was significantly faster than the same reaction catalyzed by N-isopropyl-2-iodobenzamide. nih.gov The reactivity of the N-isopropyl-2-iodobenzamide catalyst, while lower than its methoxy-substituted version, was still notably higher at room temperature than that of 2-iodobenzoic acid. nih.gov

Compared to other hypervalent iodine systems, the catalytic approach offers distinct advantages. Pentavalent iodine reagents like Dess–Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX) are well-established, environmentally benign oxidants. nih.govbeilstein-journals.org However, their use in stoichiometric amounts generates equimolar quantities of organoiodine waste. nih.govbeilstein-journals.org The development of catalysts like 2-Iodo-N-isopropyl-5-methoxybenzamide, which can be used in small amounts in conjunction with a terminal oxidant, represents an effective method for reducing this waste stream. nih.govbeilstein-journals.org Other catalytic systems have been developed based on 2-iodobenzoic acid and 2-iodobenzenesulfonic acid derivatives, but many require elevated temperatures to be effective. beilstein-journals.orgnii.ac.jp The high reactivity of 2-Iodo-N-isopropyl-5-methoxybenzamide at room temperature distinguishes it as a particularly promising catalyst. researchgate.net

Influence of Substituent Effects on Reaction Rates and Yields in Catalytic Oxidations

The substituents on the benzene ring of the iodoarene catalyst have a profound impact on reaction rates and yields. Studies on a series of N-isopropyl-2-iodobenzamides revealed that an electron-donating group at the 5-position (para to the iodine atom) enhances the catalyst's reactivity. nih.govnii.ac.jp This observation is consistent with findings from other studies on iodoarene-catalyzed phenol (B47542) and alcohol oxidations. nii.ac.jp

The reactivity was found to increase according to the following order of the substituent at the 5-position: NO₂ < CO₂Me < OAc < Cl < H < Me < OMe. nih.govnih.gov The 5-methoxy derivative was the most reactive catalyst evaluated, leading to excellent yields of carbonyl compounds from various benzylic and aliphatic alcohols. nih.govnih.gov This enhanced reactivity is attributed to the rapid oxidation of the catalyst's trivalent iodine intermediate to the active pentavalent species. nih.govnih.gov In contrast, electron-withdrawing groups like nitro (NO₂) significantly decrease the catalytic activity. nih.govnih.gov The position of the substituent is also critical; a methoxy (B1213986) group at the 3-position (ortho to the iodine) resulted in lower reactivity than the 5-methoxy-substituted catalyst. nih.govnih.gov

| Substituent at 5-Position | Electronic Effect | Relative Reactivity |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Lowest |

| -CO₂Me | Electron-Withdrawing | Low |

| -OAc | Electron-Withdrawing | Moderate-Low |

| -Cl | Weakly Electron-Withdrawing | Moderate |

| -H (unsubstituted) | Neutral | Baseline |

| -Me | Weakly Electron-Donating | High |

| -OMe | Strongly Electron-Donating | Highest |

Principles of Environmentally Benign Catalysis as Applied to 2-Iodo-N-isopropyl-5-methoxybenzamide

The use of 2-Iodo-N-isopropyl-5-methoxybenzamide as a catalyst for alcohol oxidation aligns with several core principles of green chemistry. nih.govnih.gov Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

One of the key principles is the use of catalysis over stoichiometric reagents. epa.gov By using 2-Iodo-N-isopropyl-5-methoxybenzamide in catalytic amounts (e.g., 5 mol%), the large quantities of organoiodine waste associated with stoichiometric hypervalent iodine oxidants are significantly reduced. nih.govepa.gov This directly addresses the principle of waste prevention. msu.edu

Furthermore, this catalytic system promotes the principle of "Less Hazardous Chemical Syntheses." msu.edu Hypervalent iodine reagents are widely employed as environmentally benign alternatives to highly toxic heavy metal-based oxidants, such as those containing chromium(VI), lead(IV), or mercury(II). nih.govrsc.orgcardiff.ac.uk These organoiodine compounds are nonmetallic, less toxic, and easier to handle. nih.gov

The reaction conditions also reflect green chemistry principles. The high reactivity of the 5-methoxy derivative allows the oxidation to proceed efficiently at room temperature, which adheres to the principle of "Design for Energy Efficiency" by avoiding the need for heating. nih.govepa.gov The catalyst itself is stable under the reaction conditions and can be recovered after the reaction, adding to the sustainability of the process. beilstein-journals.org The development and application of such catalytic systems are central to creating more efficient and environmentally responsible chemical syntheses. nih.govnii.ac.jp

Structure Activity Relationship Sar Studies of the 2 Iodo N Isopropyl 5 Methoxybenzamide Scaffold for Catalytic Activity

Systematic Investigation of Substituent Effects on Benzene (B151609) Ring Reactivity in Catalysis

The catalytic activity of iodobenzamide-based compounds is profoundly influenced by the nature and position of substituents on the benzene ring. These modifications alter the electronic and steric properties of the catalyst, directly impacting the reactivity of the iodine center, which is crucial for the catalytic cycle.

Electronic Effects of the 5-Methoxy Group on Iodine Reactivity

The 5-methoxy group, positioned para to the iodine atom, plays a pivotal role in enhancing the catalytic activity of the 2-Iodo-N-isopropyl-5-methoxybenzamide scaffold. This enhancement is primarily attributed to its strong electron-donating nature. The methoxy (B1213986) group increases the electron density on the benzene ring, which in turn facilitates the oxidation of the iodine atom from its trivalent state to the catalytically active pentavalent state. nih.govnih.gov

Studies have shown that the high reactivity of the 5-methoxy derivative at room temperature is a direct result of the rapid generation of the pentavalent iodine species during the reaction. nih.govnih.govbeilstein-journals.org This rapid oxidation is a key step in the catalytic cycle for processes such as alcohol oxidation. The electron-donating effect makes the iodine atom more susceptible to oxidation by a co-oxidant like Oxone®, leading to a more efficient and faster catalytic turnover. nih.govbeilstein-journals.org This principle aligns with findings from studies on other iodoarene catalysts, where an electron-donating group at the para-position to the iodine atom has been shown to enhance reactivity. nih.govnii.ac.jp

Steric and Electronic Modulations by Other Substituents on Related Benzamide (B126) Analogues

A systematic study of various substituents on the N-isopropyl-2-iodobenzamide ring has provided a clear hierarchy of their impact on catalytic activity in alcohol oxidation. The reactivity is significantly modulated by both the electronic (electron-donating vs. electron-withdrawing) and, to a lesser extent, steric properties of the substituents. nih.govbeilstein-journals.orgresearchgate.net

Electron-donating groups generally enhance reactivity, while electron-withdrawing groups diminish it. Research evaluating a series of 5-substituted analogues for the oxidation of benzhydrol revealed that the catalyst's reactivity increased in the following order: 5-NO₂ < 5-CO₂Me < 5-OAc < 5-Cl < H < 5-Me < 5-OMe. nih.govbeilstein-journals.orgresearchgate.net A similar trend was observed with a 3-OMe substituent showing low reactivity, comparable to the 5-CO₂Me group. nih.govbeilstein-journals.org This demonstrates that strong electron-withdrawing groups like nitro (NO₂) and methoxycarbonyl (CO₂Me) significantly decrease the catalyst's efficiency, whereas electron-donating groups like methyl (Me) and especially methoxy (OMe) provide a substantial boost in performance. nih.govresearchgate.net

The position of the substituent is also critical. A 4-methoxy group, for instance, confers less reactivity than a 5-methoxy group but more than the unsubstituted analogue. nih.govbeilstein-journals.org Furthermore, studies comparing 2-iodobenzamides with their 4-iodobenzamide (B1293542) counterparts have shown that the ortho-relationship between the iodine atom and the amide group is essential for high reactivity. nih.govnii.ac.jp

The following table summarizes the observed effects of different substituents on the catalytic reactivity of the N-isopropyl-2-iodobenzamide scaffold.

| Substituent | Position | Electronic Effect | Relative Reactivity |

|---|---|---|---|

| -NO₂ | 5 | Strongly Electron-Withdrawing | Very Low |

| -CO₂Me | 5 | Electron-Withdrawing | Low |

| -OMe | 3 | Electron-Donating | Low |

| -OAc | 5 | Weakly Electron-Withdrawing | Moderate |

| -Cl | 5 | Weakly Electron-Withdrawing (Inductive) / Donating (Resonance) | Moderate-High |

| -H | - | Neutral (Reference) | High |

| -Me | 5 | Weakly Electron-Donating | Very High |

| -OMe | 5 | Strongly Electron-Donating | Highest |

Optimization of N-Alkyl Substitution for Enhanced Catalytic Efficiency

The N-alkyl group of the benzamide moiety also influences the catalyst's performance. While the initial focus of many studies was on the benzene ring substituents, the choice of the N-alkyl group is not trivial. The N-isopropyl group, in particular, has been identified as a key component in creating a highly promising and efficient catalyst for alcohol oxidation at room temperature when combined with the 2-iodo-5-methoxybenzamide (B7934259) scaffold. nih.govbeilstein-journals.org

The size and nature of the N-alkyl substituent can affect the catalyst's solubility, stability, and steric environment around the active iodine center. Although a systematic comparison of a wide range of N-alkyl groups (e.g., methyl, ethyl, tert-butyl) on the 2-iodo-5-methoxybenzamide scaffold is not extensively detailed in the available literature, the consistent use and success of the N-isopropyl variant in highly reactive catalysts underscores its beneficial properties. nih.govnii.ac.jp The N-alkylation of amides is a well-established synthetic strategy, and optimizing this group could provide further enhancements in catalytic efficiency by fine-tuning the catalyst's physical and electronic properties. escholarship.orgresearchgate.netrsc.org The interplay between the N-alkyl group and the ortho-iodine is crucial, as the amide group's orientation can influence the iodine's accessibility and reactivity.

Computational Chemistry Approaches to SAR Elucidation in Catalysis

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of catalysts at a molecular level. These approaches offer deep mechanistic insights and can accelerate the design of new, more efficient catalysts.

Quantum Chemical Calculations for Mechanistic Insights into Catalytic Cycles

Quantum chemical methods, such as Density Functional Theory (DFT), are invaluable for elucidating the complex mechanisms of catalytic cycles involving hypervalent iodine compounds. mdpi.com For the 2-Iodo-N-isopropyl-5-methoxybenzamide scaffold, these calculations can model the key steps of the catalytic process, such as the oxidation of the trivalent iodine to the pentavalent species. nih.gov

By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the entire reaction pathway. This allows for the identification of the rate-determining step and provides a theoretical rationale for the observed substituent effects. For example, quantum calculations can quantify how the electron-donating 5-methoxy group stabilizes the transition state for the oxidation of iodine, thereby lowering the activation energy and accelerating the reaction, which aligns with experimental findings. nih.govnih.gov Such mechanistic insights are crucial for understanding why certain catalyst designs are more effective than others. researchgate.net

Predictive Modeling for Catalyst Design and Optimization

Beyond mechanistic studies, computational chemistry enables predictive modeling for the rational design and optimization of new catalysts. mdpi.com Data-driven approaches, including machine learning and deep generative models, are emerging as indispensable tools for exploring the vast chemical space of potential catalyst structures. rsc.orgsciopen.com

For the iodobenzamide scaffold, a predictive model could be trained on a dataset of existing analogues and their experimentally determined catalytic activities. rsc.org The model would learn the complex relationships between molecular features (like electronic properties of substituents and steric parameters) and catalytic performance. This trained model could then be used to virtually screen thousands of hypothetical new catalyst candidates, identifying those with the highest predicted efficiency before they are synthesized and tested in the lab. mdpi.com This in silico design process significantly reduces the time and cost associated with traditional trial-and-error experimental approaches, paving the way for the rapid discovery of next-generation catalysts. rsc.orgsciopen.com

Broader Research Avenues for Benzamide Based Chemical Structures

General Considerations for Benzamide (B126) Derivatives in Receptor Ligand Research

Benzamide derivatives have proven to be valuable tools in the study of receptor systems. Their structural features can be systematically modified to probe receptor binding pockets and elucidate the molecular determinants of ligand recognition. This section will discuss the general considerations for the use of benzamide derivatives in receptor ligand research, with a particular focus on iodobenzamides.

Structural Features of Iodobenzamides Influencing Receptor Interactions (Focus on General Class)

The interaction of a drug molecule with its receptor is a highly specific process governed by the three-dimensional structures of both the ligand and the receptor. openaccessjournals.com In the case of iodobenzamides, several structural features play a crucial role in determining their affinity and selectivity for various receptors. These features include:

The Benzene (B151609) Ring: The aromatic nature of the benzene ring provides a scaffold for the attachment of various functional groups and allows for π-π stacking interactions with aromatic residues in the receptor binding pocket.

The Amide Group: The amide linkage is a key hydrogen bonding motif that can interact with donor and acceptor groups within the receptor. The orientation of the amide group can significantly influence binding affinity.

The Iodine Atom: The introduction of an iodine atom can have several effects on receptor binding. Its size and lipophilicity can influence how the ligand fits into the binding pocket, and it can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can dramatically alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with the receptor. For example, electron-withdrawing or electron-donating groups can modulate the acidity of the amide proton and influence hydrogen bonding.

The stability of the transmembrane region of G protein-coupled receptors (GPCRs), a common target for benzamide derivatives, is maintained by interhelical bonds and hydrophobic interactions between highly conserved residues. nih.gov The structural features of iodobenzamides allow them to interact with these regions, leading to modulation of receptor activity.

Preclinical Evaluation of Related Iodobenzamide Radioligands in Animal Models

Preclinical evaluation is a critical step in the development of any new drug or imaging agent. iaea.org Animal models provide a means to assess the in vivo behavior of a compound, including its biodistribution, pharmacokinetics, and target engagement. iaea.org For iodobenzamide radioligands, preclinical studies are essential to determine their potential as imaging agents for diseases such as cancer and neurological disorders.

One example of a preclinical study involving an iodobenzamide radioligand is the comparison of iodoethylspiperone (B1206188) (IES) and iodobenzamide (IBZM) for in vivo exploration of dopamine (B1211576) D2 receptors. nih.gov This study used different pharmacological and lesioning treatments in rats to compare the in vivo properties of the two ligands. The results showed that while both ligands bound specifically to D2 receptors, they had different properties in animal models, suggesting that IBZM may be a more suitable ligand for detecting modifications of D2 receptors in vivo. nih.gov

Another area of interest is the development of radiolabeled benzamide analogues for imaging and targeted radionuclide therapy of melanoma. researchgate.net In this context, various (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide have been synthesized and radioiodinated. researchgate.net Biodistribution studies in melanoma-bearing mice have shown that many of these compounds bind specifically and with moderate-to-high affinity to the melanoma tumor. researchgate.net

The development of novel PET radioligands for imaging specific receptor subunits is also an active area of research. For instance, 18F-labeled TARP γ-8 inhibitors based on an azabenzimidazole scaffold have been developed for in vivo visualization of TARP γ-8 distribution and expression. nih.gov In vitro autoradiography has demonstrated a high level of specific binding of these radioligands in rat and nonhuman primate brain tissues. nih.gov

Benzamide Scaffolds in the Development of Therapeutically Relevant Compounds

The versatility of the benzamide scaffold has made it a popular starting point for the design of new therapeutic agents. By modifying the core structure, medicinal chemists can develop compounds with a wide range of biological activities.

Structure-Activity Relationships for Diverse Biological Activities in Benzamide Analogues (e.g., Antiproliferative Activity, Kinase Inhibition)

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery. By systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity, researchers can identify the key structural features required for potency and selectivity.

Antiproliferative Activity:

Benzamide derivatives have shown promise as antiproliferative agents. For example, a series of bis-benzamides have been designed and synthesized as inhibitors of the androgen receptor (AR)-coactivator interaction, which plays a critical role in the growth of prostate cancer cells. elsevierpure.com SAR studies revealed that a nitro group at the N-terminus of the bis-benzamide is essential for its biological activity. elsevierpure.com

In another study, novel benzimidazole (B57391) derivatives featuring amino or amido side chains were synthesized and evaluated for their in vitro antiproliferative activity. researchgate.net Some of these compounds demonstrated significant activity against human cancer cell lines, with their mechanism of action believed to involve interaction with nucleic acids. researchgate.net

The table below summarizes the antiproliferative activity of selected bis-benzamide derivatives.

| Compound | Modification | Antiproliferative Activity (IC50) |

| Lead Compound | - | Moderate |

| 14d | Alkyl group modification on side chain | 16 nM |

| N-terminus modified | Removal of nitro group | Loss of activity |

| C-terminus modified | Ester or primary carboxamide | Activity maintained |

Kinase Inhibition:

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. Benzamide derivatives have been explored as kinase inhibitors. For instance, a series of 3-substituted benzamide derivatives structurally related to the Bcr-Abl tyrosine kinase inhibitor imatinib (B729) have been prepared and evaluated for their antiproliferative activity against a leukemia cell line. nih.gov Several of these compounds were identified as highly potent Bcr-Abl kinase inhibitors. nih.gov

Design Principles for Benzamide-Based Enzyme Modulators

The design of enzyme modulators requires a deep understanding of the enzyme's active site and the interactions that govern substrate binding and catalysis. For benzamide-based enzyme modulators, several design principles are employed:

Scaffold Hopping and Fragment-Based Design: These approaches involve replacing the core benzamide scaffold with other chemical moieties or combining fragments of known binders to create novel inhibitors. A "privileged-fragment-merging" strategy has been used to assemble a series of benzamide derivatives as glucokinase activators. nih.gov

Structure-Based Design: When the three-dimensional structure of the target enzyme is known, computational methods such as molecular docking can be used to predict how different benzamide analogues will bind to the active site. This information can guide the design of more potent and selective inhibitors. Molecular docking studies have been used to understand the binding modes of benzamide derivatives as mGluR5 negative allosteric modulators and acetylcholinesterase inhibitors. mdpi.comresearchgate.net

Bioisosteric Replacement: This strategy involves replacing a functional group in the benzamide scaffold with another group that has similar physical or chemical properties. This can be used to improve pharmacokinetic properties or to probe the importance of a particular functional group for binding.

Conformational Constraint: By introducing rigid elements into the benzamide structure, it is possible to lock the molecule into a specific conformation that is optimal for binding to the target enzyme. This can lead to increased potency and selectivity. The design of bifacial benzamide-based foldamers is an example of this approach. rsc.org

The table below outlines key design principles and their applications in developing benzamide-based enzyme modulators.

| Design Principle | Application | Example |

| Scaffold Hopping | Creating novel inhibitor structures | Glucokinase activators nih.gov |

| Structure-Based Design | Predicting binding modes | mGluR5 modulators, mdpi.com Acetylcholinesterase inhibitors researchgate.net |

| Bioisosteric Replacement | Improving pharmacokinetic properties | General drug design |

| Conformational Constraint | Increasing potency and selectivity | Bifacial benzamide-based foldamers rsc.org |

Future Directions and Emerging Research Frontiers for 2 Iodo N Isopropyl 5 Methoxybenzamide

Expansion of Catalytic Applications Beyond Alcohol Oxidation (e.g., Oxidative Cleavage)

The catalytic prowess of 2-Iodo-N-isopropyl-5-methoxybenzamide, demonstrated in the oxidation of alcohols, suggests its potential for a broader range of oxidative transformations. nih.govnih.gov A significant area of future research lies in its application to more complex reactions such as oxidative cleavage. Research on related N-isopropyl-2-iodobenzamide catalysts has shown their efficacy in the oxidative cleavage of tetrahydrofuran-2-methanols to yield valuable γ-lactones, utilizing Oxone® as a co-oxidant. nii.ac.jp

Notably, 2-Iodo-N-isopropyl-5-methoxybenzamide has been identified as a more efficient catalyst than the unsubstituted N-isopropyl-2-iodobenzamide in the oxidation of benzhydrol. nii.ac.jp This enhanced reactivity, attributed to the electron-donating methoxy (B1213986) group, suggests that it could be a superior catalyst for oxidative cleavage reactions as well. Future investigations are anticipated to explore the utility of 2-Iodo-N-isopropyl-5-methoxybenzamide in the oxidative cleavage of a variety of substrates, including diols and other cyclic ethers, to produce valuable carboxylic acids and lactones.

Table 1: Comparison of Catalytic Efficiency in Benzhydrol Oxidation

| Catalyst | Reaction Time (h) | Yield (%) |

| N-isopropyl-2-iodobenzamide | 20 | 89 |

| 2-Iodo-N-isopropyl-5-methoxybenzamide | 6 | 97 |

Data sourced from Yakura et al., 2018. nih.gov

Development of Chiral 2-Iodo-N-isopropyl-5-methoxybenzamide Analogues for Asymmetric Synthesis

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the selective production of single enantiomers of chiral molecules. A significant future direction for 2-Iodo-N-isopropyl-5-methoxybenzamide is the design and synthesis of its chiral analogues to facilitate asymmetric transformations. While the parent compound is achiral, the introduction of chiral moieties into its structure could create a chiral environment around the active iodine center, allowing for enantioselective oxidations and other reactions.

The synthesis of chiral hypervalent iodine catalysts is an active area of research, with various strategies being employed to introduce chirality. These include the use of chiral backbones, the incorporation of chiral auxiliaries, and the synthesis of inherently chiral iodoarenes. Future research in this area could involve the synthesis of 2-Iodo-N-isopropyl-5-methoxybenzamide analogues where the isopropyl group is replaced by a chiral amine, or where chiral substituents are introduced onto the benzamide (B126) ring. Such chiral catalysts could potentially be applied to the asymmetric oxidation of prochiral alcohols, sulfides, and other substrates.

Sustainable and Scalable Catalytic Processes Utilizing the Compound

The "environmentally benign" nature of 2-Iodo-N-isopropyl-5-methoxybenzamide stems from its metal-free composition and its use in conjunction with the relatively safe co-oxidant Oxone®. nih.gov However, for industrial applications, the development of truly sustainable and scalable catalytic processes is crucial. Future research will likely focus on several key aspects to enhance the green credentials of this catalytic system.

One important area is catalyst recyclability. Studies have shown that the parent catalyst can be recovered after the reaction, which is a positive step towards sustainability. beilstein-journals.org Further research could focus on optimizing the recovery and reuse of the catalyst over multiple cycles without significant loss of activity.

Another avenue for improvement is the development of scalable reaction conditions. This could involve exploring the use of greener solvents, reducing the catalyst loading, and developing continuous flow processes. Continuous flow chemistry, in particular, offers advantages in terms of safety, efficiency, and scalability for oxidation reactions.

Advanced Spectroscopic Characterization of Active Catalytic Species

A deeper understanding of the reaction mechanism and the nature of the active catalytic species is essential for the rational design of more efficient catalysts. The catalytic cycle of 2-Iodo-N-isopropyl-5-methoxybenzamide is believed to involve the in-situ generation of trivalent and pentavalent iodine species. nih.gov Initial studies have utilized ¹H NMR spectroscopy to monitor the progress of the oxidation reaction and observe the formation of these hypervalent iodine intermediates. nih.gov

Future research should employ a broader range of advanced spectroscopic techniques to provide a more detailed picture of the catalytic cycle. This could include:

¹³C NMR and ¹⁵N NMR spectroscopy: To probe the electronic environment of the carbon and nitrogen atoms in the catalyst and its intermediates.

Infrared (IR) and Raman spectroscopy: To identify key functional groups and bonding changes during the catalytic process.

Mass spectrometry: To detect and characterize the transient catalytic intermediates.

In-situ spectroscopic techniques: To monitor the reaction in real-time and gain insights into the kinetics and mechanism of the catalytic cycle.

These advanced characterization studies will be invaluable for optimizing the catalyst structure and reaction conditions for improved performance.

Hybrid Catalytic Systems Incorporating 2-Iodo-N-isopropyl-5-methoxybenzamide

The combination of different catalytic modes in a single system, known as hybrid catalysis, can often lead to synergistic effects and enable novel transformations. A promising future direction for 2-Iodo-N-isopropyl-5-methoxybenzamide is its incorporation into hybrid catalytic systems. Given its role as an oxidant, it could be paired with other catalysts that perform different functions.

One potential application is in dual catalytic systems with transition metal catalysts. For example, 2-Iodo-N-isopropyl-5-methoxybenzamide could act as a re-oxidant for a transition metal catalyst in an oxidative cross-coupling reaction. Another possibility is its use in photoredox catalysis, where it could participate in single-electron transfer processes to generate radical intermediates. The development of such hybrid systems would significantly expand the synthetic utility of this versatile organocatalyst.

Q & A

Q. What is the catalytic mechanism of 2-Iodo-N-isopropyl-5-methoxybenzamide in alcohol oxidation?

The compound acts as a hypervalent iodine catalyst, where trivalent iodine (III) is rapidly oxidized to pentavalent iodine (V) species using Oxone® and BuNHSO as co-oxidants. The pentavalent iodine species oxidizes primary and secondary alcohols to carboxylic acids/ketones, respectively. For primary alcohols, the intermediate aldehyde is further oxidized to carboxylic acids via the same iodine species. The trivalent iodine is regenerated through re-oxidation by Oxone®, completing the catalytic cycle. Key steps include:

Q. What reaction conditions optimize the catalytic efficiency of 2-Iodo-N-isopropyl-5-methoxybenzamide?

Optimal conditions include:

- Catalyst loading : 0.3 equivalents.

- Solvent system : MeNO/HO (8:3 v/v) for substrate solubility and stability of reactive iodine species.

- Co-oxidants : 2.5 equivalents Oxone® and 1 equivalent BuNHSO to maintain iodine oxidation states.

- Temperature : Room temperature (25°C), avoiding thermal decomposition of intermediates. These conditions achieve >90% yields for benzylic alcohols (e.g., benzhydrol → benzophenone in 6 hours) .

Q. What is the substrate scope for alcohol oxidation using this catalyst?

The catalyst exhibits broad selectivity:

- Secondary alcohols : Aromatic (e.g., benzhydrol derivatives) and aliphatic (e.g., cyclohexanol) substrates yield ketones with 85–97% efficiency.

- Primary alcohols : Benzylic alcohols (e.g., 4-methoxybenzyl alcohol) oxidize to carboxylic acids (70–90% yield), while aliphatic primary alcohols (e.g., 1-octanol) require longer reaction times (24–48 hours) due to slower aldehyde oxidation .

Advanced Research Questions

Q. How do substituents on the benzamide ring influence catalytic activity?

Substituents at the 5-position significantly modulate reactivity. The order of catalytic efficiency is:

5-NO < 5-COMe, 3-OMe < 5-OAc < 5-Cl < H, 4-OMe < 5-Me < 5-OMe (most reactive).

Electron-donating groups (e.g., 5-OMe) stabilize the transition state during III → V oxidation, accelerating the rate-determining step. Conversely, electron-withdrawing groups (e.g., 5-NO) slow oxidation kinetics. This trend was validated via kinetic studies and NMR monitoring of iodine species .

Q. What contradictions exist in reaction rate data between benzylic and aliphatic alcohols?

While benzylic alcohols oxidize rapidly (6–12 hours), aliphatic secondary alcohols (e.g., 14f in ) require prolonged reaction times (24 hours) despite similar electronic environments. This discrepancy arises from steric hindrance in aliphatic substrates, which slows the formation of the iodine-alcohol complex. Additionally, primary aliphatic aldehydes (e.g., from 1-octanol) exhibit slower secondary oxidation to carboxylic acids due to lower electrophilicity of the intermediate iodine species .

Q. How can NMR spectroscopy elucidate the iodine oxidation states during catalysis?

In situ H NMR in CDCN/DO (4:1) tracks the III → V transition:

- Trivalent iodine (III) : Resonances at δ 7.8–8.2 ppm (aromatic protons adjacent to iodine).

- Pentavalent iodine (V) : Downfield shifts (δ 8.5–9.0 ppm) due to increased electron deficiency. Kinetic profiles show rapid depletion of III (t < 2 hours) and gradual accumulation of V, confirming the rate-determining role of III oxidation. Residual III (35–38% after 36 hours) suggests incomplete regeneration under catalytic conditions .

Q. What methodological approaches resolve discrepancies in catalyst stability data?

While 2-Iodo-N-isopropyl-5-methoxybenzamide is reported as stable under oxidative conditions, recycling studies show 67–92% recovery post-reaction. Contradictions arise from:

- Byproduct formation : Partial decomposition to iodobenzene derivatives during prolonged reactions.

- Solvent effects : Aqueous phases in MeNO/HO mixtures reduce catalyst solubility, leading to apparent instability. Mitigation strategies include:

- Low catalyst loading (0.1–0.3 equivalents) to minimize side reactions.

- Phase-separation techniques to recover insoluble catalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.